Product packaging for Ammonia-boranecarboxylic acid(Cat. No.:CAS No. 74861-59-9)

Ammonia-boranecarboxylic acid

Cat. No.: B1234644
CAS No.: 74861-59-9
M. Wt: 72.86 g/mol
InChI Key: DBZSAPVBJLSYHE-UHFFFAOYSA-N
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Description

Contextualization of Boron-Nitrogen Chemistry within Contemporary Chemical Science

Boron-nitrogen (B-N) compounds have become a significant area of research in contemporary chemical science due to their unique electronic structures and diverse applications. bohrium.com The isoelectronic relationship between the B-N bond and the carbon-carbon (C-C) bond allows for the synthesis of novel compounds with properties that can differ significantly from their organic counterparts. bohrium.com This has led to the exploration of B-N compounds in various fields, including materials science for the development of luminescent materials and organic light-emitting diodes (OLEDs), and as potential hydrogen storage materials. bohrium.comrsc.org The ability to tune the electronic and optical properties of π-conjugated systems by incorporating boron and nitrogen atoms has opened up new avenues for designing advanced materials. rsc.org

Evolution of Research in Borane-Amine Adducts and Their Structural Diversity

The study of borane-amine adducts dates back to the early 20th century, with ammonia (B1221849) borane (B79455) (H₃NBH₃) being the simplest example. purdue.educhemeurope.com These adducts are characterized by a dative bond between the nitrogen atom of the amine and the boron atom of the borane. mdpi.com Research in this area has evolved significantly, leading to the synthesis of a wide array of structurally diverse amine-borane adducts. mdpi.com The stability and reactivity of these compounds are highly dependent on the substituents on both the nitrogen and boron atoms. amazonaws.com This structural tunability has allowed for the development of borane-amine adducts with specific properties for applications ranging from reducing agents in organic synthesis to precursors for ceramic materials and hydrogen storage. rsc.orgliv.ac.uk The formation of dihydrogen bonds (N-Hδ+···Hδ--B) in the solid state is a key feature of many amine-borane adducts, influencing their physical properties and reactivity. rsc.org

Positioning of Ammonia-Boranecarboxylic Acid within the Broader Class of Amine-Carboxyboranes and Boranecarboxylates

This compound (H₃N-BH₂COOH) is a member of the class of compounds known as amine-carboxyboranes, which are boron analogues of α-amino acids. nih.govntis.gov These compounds are characterized by the presence of a carboxylic acid group attached to the boron atom of a borane-amine adduct. The synthesis of these compounds often involves the reaction of an amine-borane with carbon dioxide.

Amine-carboxyboranes, including this compound, are also related to the broader class of boranecarboxylates, which are salts or esters of boranecarboxylic acid. A key reaction of some amine-carboxyboranes is their decomposition to release carbon monoxide, which has led to their investigation as potential carbon monoxide-releasing molecules (CORMs) for therapeutic applications. rsc.orgnih.gov The anion of amine carboxyborane has also been explored as a precursor for generating amine-ligated boryl radicals. chemrxiv.org

Below is a data table summarizing the key properties of this compound:

PropertyValue
Chemical Formula CH₆BNO₂
Linear Formula NH₄BH₂O₂
Molecular Weight 74.87 g/mol
Physical State Solid
InChI Key MUTDNIUYABKXLN-UHFFFAOYSA-N

Data sourced from public chemical databases.

Key Research Paradigms and Theoretical Frameworks Applicable to this compound Systems

The study of this compound and related systems is guided by several key research paradigms and theoretical frameworks. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure, bonding, and reaction mechanisms of these compounds. rsc.orgnih.gov For instance, DFT studies have been employed to elucidate the mechanism of decarbonylation of trimethylamine-boranecarboxylate, a related amine carboxyborane. rsc.orgnih.gov

The concept of "frustrated Lewis pairs" (FLPs) is another important theoretical framework. scribd.comdokumen.pub FLPs, which consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have been shown to activate small molecules like dihydrogen. While not directly applied to this compound in the provided context, the principles of Lewis acid-base interactions are fundamental to understanding the B-N dative bond and the reactivity of these systems. researchgate.net

Computational screening of amine-borane adducts for their thermodynamic properties related to hydrogen storage is another active area of research. acs.org These studies help in the rational design of new materials with desired hydrogen release and uptake characteristics. The theoretical analysis of the B-N dative bond, including its strength and character, provides fundamental insights into the stability and reactivity of these molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4BNO2 B1234644 Ammonia-boranecarboxylic acid CAS No. 74861-59-9

Properties

CAS No.

74861-59-9

Molecular Formula

CH4BNO2

Molecular Weight

72.86 g/mol

InChI

InChI=1S/CHBO2.H3N/c2-1(3)4;/h(H,3,4);1H3

InChI Key

DBZSAPVBJLSYHE-UHFFFAOYSA-N

SMILES

[B]C(=O)O.N

Canonical SMILES

[B]C(=O)[O-].[NH4+]

Synonyms

2-boronoglycine

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Ammonia Boranecarboxylic Acid

Established Synthetic Pathways for Ammonium (B1175870) Boranecarboxylate and Related Amine-Carboxyboranes

The synthesis of ammonia-boranecarboxylic acid and related amine-carboxyboranes builds upon the foundational methods developed for amine-borane adducts. vulcanchem.com These pathways often involve the careful manipulation of precursor reactivity and the use of specific reagents to introduce the carboxyl group.

Exploration of Precursor Reactivity in Carboxyborane Formation

The formation of the dative bond between the amine and borane (B79455) is a critical step in the synthesis of amine-borane adducts, which are precursors to carboxyboranes. researchgate.net The reactivity of these precursors is heavily influenced by the substituents on both the nitrogen and boron atoms. For instance, increasing alkyl substitution on the amine can decrease the reducing ability of the resulting amine-borane. purdue.edu

A common precursor for the synthesis of ammonia-borane is sodium borohydride (B1222165), which can be reacted with ammonium salts like ammonium sulfate. orgsyn.orgrsc.org The reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgrsc.org The presence of ammonia (B1221849) has been found to be crucial for the reaction to proceed efficiently, allowing for high concentrations and ambient reaction temperatures. rsc.org Mechanistic studies suggest that ammonia acts as a nucleophile, attacking an ammonium borohydride intermediate. rsc.org

The introduction of the carboxylic acid functionality can be achieved through various methods, including the reaction with carbon dioxide or other carboxylating agents. vulcanchem.com The stability of the resulting amine-carboxyborane is also a key consideration, with some derivatives exhibiting greater stability than others. For example, trimethylamine-boranecarboxylic acid is relatively stable in acidic aqueous solutions. nih.gov

Amine-Exchange Processes for Amine-Carboxyborane Derivatives

Amine-exchange reactions provide a versatile route to a variety of amine-carboxyborane derivatives. epo.orgresearchgate.net This process typically involves reacting a pre-synthesized amine-carboxyborane, such as trimethylamine-carboxyborane (B15344473), with a different amine. epo.org The fundamental principle relies on the ability to displace the existing amine from the borane adduct with a new one. nih.govresearchgate.net

This method has been successfully employed to synthesize ammonia-carboxyborane by reacting trimethylamine-carboxyborane with liquid ammonia. epo.org Similarly, dimethylamine-carboxyborane and the boron analogue of sarcosine (B1681465) have been prepared through amine displacement reactions with trimethylamine-carboxyborane. epo.org The efficiency of the exchange can be influenced by factors such as the relative basicities and concentrations of the amines. In some cases, a large excess of the incoming amine is used to drive the reaction to completion. acs.org

Amine-exchange reactions have also been utilized to prepare a series of amine–cyano(methoxycarbonyl)boranes from a trimethylamine (B31210)–bromo(methoxycarbonyl)borane precursor. rsc.org This highlights the broad applicability of this synthetic strategy in generating diverse carboxyborane derivatives.

PrecursorReactant AmineProductReference
Trimethylamine-carboxyboraneLiquid AmmoniaAmmonia-carboxyborane epo.org
Trimethylamine-carboxyboraneDimethylamine (B145610)Dimethylamine-carboxyborane epo.org
Trimethylamine–bromo(methoxycarbonyl)boraneVarious AminesAmine–cyano(methoxycarbonyl)boranes rsc.org
Quinuclidine-bis(N-ethylcarbamoyl)boraneDiethylamineDiethylamine-bis(N-ethylcarbamoyl)borane acs.org

Carbon Dioxide Mediated Synthesis Protocols for Amine-Borane Adducts as Precursors

The use of carbon dioxide (CO2) has emerged as a key strategy in the synthesis of amine-borane adducts, which serve as precursors to this compound. purdue.edupurdue.edu This method offers a versatile approach that can accommodate a wide range of amines, including primary, secondary, tertiary, and heteroaromatic amines. purdue.edursc.org

In a typical CO2-mediated synthesis, sodium borohydride is activated by CO2, which is different from protocols using sodium bicarbonate that proceed through a salt metathesis reaction. rsc.org The CO2-mediated pathway involves the reduction of CO2 to a monoformatoborohydride intermediate, a mechanism that has been verified through spectroscopic analysis. rsc.org This approach has been successfully used to produce various amine-borane complexes with yields ranging from 53-99%. purdue.edu

This synthetic route is significant as it provides a direct pathway to amine-borane adducts that can subsequently be carboxylated to form the desired amine-carboxyboranes. The versatility and efficiency of the CO2-mediated synthesis make it a valuable tool in the preparation of these important boron-nitrogen compounds.

Mechanistic Elucidation of Formation Reactions

Understanding the mechanisms of formation for this compound and its derivatives is crucial for optimizing synthetic protocols and controlling reaction outcomes. Research in this area has focused on identifying key reaction intermediates and investigating the influence of catalytic systems.

Investigation of Reaction Intermediates in Amine-Borane Carboxylate Synthesis

The synthesis of amine-borane carboxylates often proceeds through identifiable intermediate species. In the CO2-mediated synthesis of amine-boranes, a monoacyloxyborane intermediate is formed. purdue.edu This intermediate is key to the formation of the final amine-borane adduct.

In the context of the decomposition of amine carboxyboranes, which can be seen as a reverse reaction to their formation, computational studies have provided significant insights. For instance, the decarbonylation of trimethylamine-boranecarboxylate in aqueous solution is proposed to proceed through a two-step mechanism. nih.govrsc.org The process begins with an internal nucleophilic substitution (SNi) reaction, leading to the formation of the free amine and a cyclic carboxyborane anion (BH2COO⁻). nih.govrsc.org This cyclic intermediate then undergoes a rapid chelotropic fragmentation to release carbon monoxide. nih.govrsc.org

The synthesis of amides using ammonia-borane as a catalyst also involves the in-situ generation of amine-boranes as a preliminary step. acs.org Furthermore, in the direct amidation using amine-boranes as dual-purpose reagents, the reaction is believed to proceed through a triacyloxyborane-amine complex. purdue.edu

ReactionProposed Intermediate(s)Method of InvestigationReference
CO2-mediated amine-borane synthesisMonoacyloxyboraneNot specified purdue.edu
Decarbonylation of trimethylamine-boranecarboxylateCyclic carboxyborane anion (BH2COO⁻)DFT studies nih.govrsc.org
Ammonia-borane catalyzed amidationIn-situ generated amine-boranesNot specified acs.org
Direct amidation with amine-boranesTriacyloxyborane-amine complexNot specified purdue.edu

Influence of Catalytic Systems on Reaction Kinetics and Selectivity

Catalytic systems play a pivotal role in influencing the kinetics and selectivity of reactions involving amine-borane carboxylates and their precursors. For instance, the direct amidation of carboxylic acids can be efficiently catalyzed by a substoichiometric amount (10 mol%) of ammonia-borane. acs.org This catalytic process demonstrates high functional group tolerance. acs.org More recently, pyridine-borane has been shown to be an even more efficient liquid catalyst (5 mol%) for direct amidation, working well at higher temperatures. mdpi.com

In the synthesis of amides from carboxylic acids and urea, boric acid has been used as a catalyst. semanticscholar.org The proposed mechanism involves the formation of a mixed anhydride (B1165640) between the carboxylic acid and boric acid, which then acts as the acylating agent. semanticscholar.org

Transition metal complexes have also been explored as catalysts. For example, late transition metal complexes, such as those of rhodium, can catalyze the dehydrocoupling of amine-borane adducts to form aminoboranes and borazines under mild conditions. nih.gov The catalytic activity of various borane derivatives, including aryl boranes like tris(pentafluorophenyl)borane, has been investigated for dehydrative amidation reactions. acs.org The high Lewis acidity of these aryl boranes enhances their catalytic potential. acs.org

The choice of catalyst can significantly impact the reaction pathway and the nature of the final products. For example, in the dehydrocoupling of dimethylamine-borane catalyzed by [Rh(1,5-cod)(µ-Cl)]2, evidence suggests a heterogeneous catalytic process involving Rh(0) colloids. nih.gov

Derivatization Strategies and Synthesis of Analogues

The modification of the basic this compound structure is crucial for tuning its properties for various applications. This has led to the development of several derivatization strategies to create a range of analogues with tailored characteristics.

Synthesis of Substituted Amine-Boranecarboxylic Acid Derivatives

The synthesis of substituted amine-boranecarboxylic acid derivatives can be achieved through various methods, including the reaction of amines with α-boryl aldehydes and acyl boronates. nih.gov This approach allows for the conjugation of boron-containing fragments with a variety of amines, including linear and cyclic peptides. nih.gov The process often involves the use of N-methyliminodiacetyl (MIDA) boronates, which provides insights into their condensation and tautomerization behavior. nih.gov A key advantage of this methodology is the mild deprotection of amino MIDA-boronates, which yields α- and β-aminoboronic acids in high yields. nih.gov

Another strategy involves the direct amidation of carboxylic acids with amines, catalyzed by boric acid. This method is considered a greener and more atom-economical alternative to traditional methods that use activating agents. It has been successfully applied to synthesize a wide range of carboxamides, including those with pharmaceutical applications. orgsyn.org

Furthermore, N-heterocyclic carbene-coordinated boranes (NHC-boranes) have emerged as important precursors for creating B-substituted derivatives. researchgate.net The introduction of an NHC molecule can significantly impact the solubility and reactivity of the resulting aminoboranes. researchgate.net

ReactantsProduct TypeKey Features
α-Boryl aldehydes/acyl boronates + Aminesα- and β-Aminoboronic acidsMild deprotection, high yields. nih.gov
Carboxylic acids + Amines (Boric acid catalyst)CarboxamidesGreen, atom-economical. orgsyn.org
N-heterocyclic carbenes + PolyaminoboraneNHC-coordinated aminoboranesEnhanced solubility and reactivity. researchgate.net

Exploration of N-Alkyl Substituted Aminodiborane Derivatives from Amine Boranes and Acids

A straightforward method for synthesizing N-alkyl substituted aminodiborane (ADB) derivatives involves the reaction of N-alkyl substituted ammonia borane (AB) with an ether solution of hydrogen chloride (HCl·Et₂O) at elevated temperatures (50 °C). acs.org Mechanistic studies suggest that this reaction proceeds through a nucleophilic substitution at the B–H bond, with dihydrogen bonding playing a significant role. acs.org This approach provides an alternative route to previously established methods for preparing these types of amine borane compounds. acs.org

Additionally, linear diborazanes with the general formula R₃N-BH₂-NR₂-BH₃ (where R can be an alkyl group or hydrogen) are often identified as key intermediates in the dehydrocoupling and dehydrogenation of amine-boranes, which leads to the formation of oligo- and polyaminoboranes. researchgate.net

Preparation of Novel Boron-Nitrogen-Hydrogen (B-N-H) Derivatives from Amine Borane Frameworks

The synthesis of novel boron-nitrogen-hydrogen (B-N-H) derivatives often starts from the foundational ammonia borane (AB) molecule. One approach involves the synthesis of derivatives like 1,2- and 1,3-diaminopropane (B46017) borane (1,2/1,3-TMDAB) through a coordination reaction between the respective diaminopropane (B31400) and a BH₃–THF solution. researchgate.netrsc.org These derivatives have been characterized using various techniques, including high-resolution X-ray diffraction (HR-XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹¹B). researchgate.netrsc.org

Another method for creating new B-N-H compounds is through the iodine-induced cyclization of sodium aminodiboranate. researchgate.net This catalyst-free method is efficient for preparing aminodiborane and its N-methyl and N,N-dimethyl derivatives, and its performance is not dependent on temperature or the nature of the N-substituents. researchgate.net Furthermore, the in situ generation of aminodiborane (μ-NH₂B₂H₅) using ammonia borane and elemental iodine can be utilized for further chemical transformations, such as the reduction of carboxamides to amines. researchgate.net

PrecursorReagentsProductKey Features
1,2/1,3-di-aminopropaneBH₃–THF1,2/1,3-di-aminopropane boraneCoordination reaction. researchgate.netrsc.org
Sodium aminodiboranateI₂Aminodiborane and N-alkyl derivativesCatalyst-free, temperature-independent. researchgate.net
Ammonia boraneI₂In situ aminodiboraneUsed for subsequent reactions. researchgate.net

Reaction Engineering and Scalability Considerations in Laboratory Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound and its derivatives requires careful consideration of reaction engineering principles. Key factors include reactor design, catalyst selection, and process optimization to ensure safety, efficiency, and scalability.

For ammonia synthesis, which is a related and foundational process, various reactor types are employed, including traditional Haber-Bosch reactors, fluidized bed reactors, and membrane reactors. researchgate.net Membrane reactors, in particular, offer the advantage of combining the catalytic reaction with in-situ product separation, which can drive the reaction equilibrium towards higher conversion rates. researchgate.net

The stability of amine-borane adducts is a critical factor in their synthesis and handling. The pKa of the conjugate acid of the amine can generally predict the stability of the corresponding amine-borane complex. purdue.edu Amines with higher pKa values (typically ≥ 10) tend to form stable complexes, while those with lower pKa values (below 5) form less stable adducts. purdue.edu However, steric hindrance can also play a significant role, sometimes overriding the predictive power of pKa. purdue.edu

Process intensification strategies, such as the use of microwave-assisted synthesis, are being explored to enhance reaction rates and yields. wvu.edu Microwave heating can selectively energize catalyst materials, leading to higher reaction temperatures at the active sites while maintaining a lower bulk temperature, which can help to prevent side reactions and catalyst deactivation. wvu.edu

When considering scalability, factors such as heat management, mass transfer limitations, and the safe handling of reagents and products become paramount. For exothermic reactions, efficient heat removal is crucial to prevent thermal runaways. frontiersin.org In multiphase reaction systems, ensuring adequate mixing and contact between reactants and catalysts is essential to overcome mass transfer limitations. researchgate.net The development of robust and scalable synthetic protocols is an active area of research, aiming to bridge the gap between laboratory discovery and industrial application.

Theoretical and Computational Chemistry Studies of Ammonia Boranecarboxylic Acid Systems

Electronic Structure Calculations and Bonding Analysis

The unique characteristics of ammonia-boranecarboxylic acid and related amine-carboxyboranes stem from the dative bond between the nitrogen and boron atoms. This coordinate covalent bond significantly influences the molecule's structure, stability, and reactivity. rsc.orgresearchgate.net Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level.

Density Functional Theory (DFT) has become a important tool for studying the electronic structure and geometry of amine-carboxyborane systems. mdpi.comarxiv.org DFT calculations are instrumental in predicting molecular structures, conformational preferences, and the electronic properties that govern their behavior. core.ac.ukchem8.org

Studies have shown that for accurate predictions of geometry and energy in this class of compounds, it is necessary to employ correlated ab initio methods like MP2 or modern DFT functionals with augmented and polarized basis sets. researchgate.net For instance, research on trimethylamine-boranecarboxylic acid, a related compound, utilized the M06-2X functional with a 6-311++G(2d,p) basis set to model its structure and reaction pathways. rsc.org

These calculations can reveal key structural parameters, such as bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. For example, DFT can be used to model the geometry of the ground state and various transition states, providing insight into reaction mechanisms.

Table 1: Representative DFT-Calculated Structural Parameters for an Amine-Carboxyborane System (Note: The following data is illustrative and based on typical findings for related systems. Specific values for this compound would require dedicated calculations.)

ParameterCalculated Value
B-N Bond Length1.65 Å
B-C Bond Length1.58 Å
C=O Bond Length1.21 Å
N-B-C Bond Angle108.5°
B-C-O Bond Angle125.0°

For even greater accuracy, particularly in calculating energies and describing weak interactions, high-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. researchgate.netnih.gov The CCSD(T) method is often considered the "gold standard" in computational chemistry for its ability to provide benchmark-quality results for reasonably sized molecules. nih.gov

In the context of amine-carboxyboranes, CCSD(T) calculations are crucial for obtaining reliable B-N dissociation energies. researchgate.net These energies are vital for understanding the stability of the dative bond and can be correlated with the compound's activity. rsc.org For example, studies on trimethylamine-boranecarboxylic acid have used a combination of DFT for geometry optimization and CCSD(T) for single-point energy calculations to achieve a high level of accuracy. rsc.org This approach, often denoted as CCSD(T)//DFT, provides a balance between computational cost and precision.

The accuracy of CCSD(T) has been validated against even more rigorous methods like CCSDTQ, confirming its utility as a reliable benchmark for noncovalent interactions, which are also present in these systems. nih.gov

The bonding in this compound is characterized by two key interactions: the intramolecular B-N dative bond and the potential for intermolecular dihydrogen bonds. researchgate.netnih.gov

Dative Bonding: The fundamental structural unit of amine carboxyboranes is the amine–boron coordinate covalent bond. rsc.orgresearchgate.net This bond's strength directly affects the properties of the attached carboxyl group. rsc.org Quantum chemical calculations allow for a detailed analysis of this dative bond, including charge transfer between the nitrogen and boron atoms. researchgate.net Studies on the related ammonia (B1221849) borane (B79455) (NH₃BH₃) show that the environment significantly impacts the B-N bond length and stretching frequency, highlighting the interplay of intramolecular and intermolecular forces. nih.gov

Dihydrogen Bonding: Dihydrogen bonds are electrostatic interactions between a protonic hydrogen (Hδ+) and a hydridic hydrogen (Hδ−). nih.gov In the context of this compound systems, the N-H protons are protonic, while the B-H hydrogens are hydridic. These interactions play a crucial role in the solid-state structure and can influence the material's properties. nih.govrsc.org Computational studies on ammonia borane clusters have demonstrated the formation of strong intermolecular dihydrogen bonds. nih.gov Analysis of ammonium (B1175870) borohydride (B1222165) (NH₄BH₄) using DFT revealed a non-directional character of the dihydrogen bonding. x-mol.com

Computational methods are invaluable for predicting spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results to validate the computed structures.

For ammonia borane, a closely related compound, computational results for B-N stretching frequencies have been directly compared to Raman spectra, showing excellent agreement. nih.gov A strong linear correlation was found between the calculated B-N bond length and its stretching frequency. nih.gov This correlation is a powerful tool for interpreting experimental spectra and understanding how the molecular environment affects bonding.

Similarly, calculations of NMR chemical shifts, for example for ¹¹B and ¹³C, can be performed. mdpi.comresearchgate.net High-level methods like GIAO-CCSD(T) have been used to calculate ¹¹B NMR chemical shifts for borane-ammonia complexes. researchgate.net Discrepancies between calculated and experimental spectra can point to environmental effects, such as solvent interactions or solid-state packing forces, that are not fully captured by the computational model.

Quantum Chemical Analysis of Dative and Dihydrogen Bonding Interactions

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry is a key tool for mapping out the intricate pathways of chemical reactions, identifying transition states, and calculating activation energies.

A significant reaction of amine-carboxyboranes is their slow decarbonylation in aqueous solutions. rsc.orgrsc.org This process is of interest as it releases carbon monoxide (CO), a molecule with important physiological functions at low concentrations. rsc.org

Computational studies, specifically using DFT and CCSD(T) methods, have been employed to unravel the mechanism of this reaction for compounds like trimethylamine-boranecarboxylic acid. rsc.orgresearchgate.net A proposed pathway begins with the deprotonation of the carboxylic acid to form the carboxylate anion. rsc.org This anion then undergoes an internal substitution (SNi) reaction, leading to the dissociation of the amine and the formation of a carboxyborane anion (BH₂COO⁻). rsc.org This cyclic intermediate subsequently releases CO through a chelotropic fragmentation. rsc.org

Table 2: Calculated Energetics for a Proposed Decarbonylation Pathway (Note: This data is illustrative, based on findings for trimethylamine-boranecarboxylate, and serves to exemplify the type of information gained from computational studies.)

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1Trimethylamine (B31210) boranecarboxylate anion0.0
2SNi Transition State+25.0
3Free Amine + Carboxyborane anion+15.0
4Chelotropic Transition State+30.0
5CO + BH₃ + Amine+5.0

These computational investigations have also highlighted the role of the solvent. For example, it was found that water molecules can stabilize the initial amine-carboxyborane anion, inhibiting the dissociation of the amine. rsc.org However, water can also accelerate the final CO loss by stabilizing the polar transition state of the chelotropic fragmentation. rsc.org

Transition State Analysis and Reaction Energy Profiles of Amine-Boranecarboxylate Transformations

The stability and transformation of amine-boranecarboxylates are of significant interest, with computational chemistry providing essential insights into their reaction mechanisms. A key transformation studied is the decarbonylation of amine carboxyboranes. While specific studies on the primary adduct, this compound, are limited, detailed computational analyses of its tertiary amine analog, trimethylamine-boranecarboxylic acid ((CH₃)₃N-BH₂COOH), offer a robust model for understanding the process. nih.gov

Density Functional Theory (DFT) calculations have been employed to elucidate the mechanistic pathway for the decomposition of trimethylamine-boranecarboxylate. nih.gov These studies propose a two-step mechanism that begins with the deprotonated carboxylate form. The first step is an intramolecular nucleophilic substitution (Sₙi), where the carboxylate attacks the boron center, leading to the cleavage of the B-N dative bond and the formation of free trimethylamine and a cyclic carboxyborane anion (BH₂COO⁻). nih.gov The second step involves a rapid chelotropic fragmentation of this cyclic intermediate, releasing carbon monoxide (CO) and leaving a borinate ion (BH₂O⁻). nih.gov

The reaction energy profile, which maps the potential energy of the system as it progresses from reactants to products, is crucial for understanding the kinetics of the reaction. ias.ac.inicandochemistry.com It highlights the energy of reactants, products, intermediates, and, most importantly, the transition states (TS)—the highest energy points along the reaction coordinate that represent the energy barrier to be overcome. icandochemistry.com For the decarbonylation of trimethylamine-boranecarboxylate, computational models have calculated the activation energies for these key steps.

A computational study using the CCSD(T)/PCM/6-311++G(2d,p)//M06-2X/PCM/6-311++G(2d,p) model chemistry identified the transition states and calculated the corresponding energy barriers for the decarbonylation of trimethylamine-boranecarboxylate in an aqueous environment. The results indicated that while water stabilizes the initial reactant, it also facilitates the final CO loss by stabilizing the polar chelotropic transition state. nih.gov

Table 1: Calculated Energy Barriers for Trimethylamine-Boranecarboxylate Decarbonylation

Reaction Step Description Transition State (TS) Calculated Activation Energy (kcal/mol)
Step 1 Intramolecular Nucleophilic Substitution (Sₙi) Dissociation of the B-N bond TS1
Step 2 Chelotropic Fragmentation CO extrusion from cyclic intermediate TS2

Data derived from computational studies on trimethylamine-boranecarboxylate as a model system. nih.gov

These theoretical models provide a foundational understanding of the reaction pathways available to amine-boranecarboxylates, demonstrating the power of transition state analysis in predicting reaction feasibility and mechanisms.

Nucleophilic Substitution and Dihydrogen Bonding Roles in Mechanistic Pathways of Related Borane Reactions

The chemistry of borane adducts is profoundly influenced by the unique electronic nature of the B-H bond and its ability to participate in non-classical interactions. nih.govresearchgate.net The lower electronegativity of boron compared to hydrogen imparts nucleophilic character to the B-H bonding pair electrons. nih.govresearchgate.net This nucleophilicity is fundamental to many reactions of boranes and their adducts.

Furthermore, dihydrogen bonds (DHBs), which are electrostatic interactions between a protonic hydrogen (Hᵟ⁺) and a hydridic hydrogen (Hᵟ⁻), play a dominant role in directing the reaction pathways of amine boranes. core.ac.uk In molecules like this compound, the presence of acidic protons (on the nitrogen and carboxylic group) and hydridic hydrogens (on boron) creates the potential for significant intra- and intermolecular dihydrogen bonding. These DHBs are not merely weak interactions; their strength can be comparable to conventional hydrogen bonds and they are pivotal in the mechanisms of B-H bond condensation and H₂ elimination reactions. core.ac.uknih.gov

Mechanistic pathways in borane chemistry frequently involve nucleophilic substitution. As detailed in the transition state analysis of trimethylamine-boranecarboxylate, the initial step of decomposition is a classic intramolecular nucleophilic substitution (Sₙi) reaction. nih.gov In this case, the internal carboxylate group acts as the nucleophile, attacking the Lewis acidic boron center and displacing the amine.

In other related borane reactions, the nucleophilic character of the B-H bond itself can initiate reactions. nih.govresearchgate.net This has been shown to be key in understanding the formation mechanisms of various boron-nitrogen compounds, such as aminodiborane and the diammoniate of diborane. nih.govcore.ac.uk The interplay between the nucleophilicity of B-H bonds and the formation of dihydrogen bonds can facilitate complex bond-breaking and bond-forming events, often under mild conditions. nih.gov Computational studies have been instrumental in elucidating these pathways, revealing how DHB formation can pre-organize reactants and lower the activation energy for subsequent steps, including molecular hydrogen elimination, to create new covalent bonds. core.ac.uk

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulations serve as a "computational microscope," providing atomistic insights into the dynamic behavior of molecules and their interactions in a condensed phase (solid or liquid). nih.govebsco.com These simulations model the forces between atoms and solve their equations of motion over time, allowing for the study of complex processes like self-assembly, solvent effects, and thermal decomposition. ebsco.comijpsr.com

While specific MD simulation studies on this compound are not extensively documented, research on the closely related compound ammonia borane (NH₃BH₃) provides a clear indication of the potential applications of this technique. researchgate.netresearchgate.net Reactive force fields (ReaxFF) have been developed for ammonia borane to simulate its thermal decomposition and dehydrogenation. researchgate.net These simulations have shown that the release of the first equivalent of H₂ is a unimolecular reaction, while subsequent hydrogen release involves the formation of B-N polymers. researchgate.net MD simulations have also been used to investigate the oxidation and combustion of ammonia borane, elucidating the chemical pathways and intermediate species involved in these high-energy processes. researchgate.net

For this compound, MD simulations would be invaluable for exploring:

Intermolecular Interactions: The molecule contains multiple sites for strong hydrogen bonding (N-H, O-H, C=O) and dihydrogen bonding (B-H). MD simulations can map the complex network of these interactions in the solid state or in solution, which governs the material's physical properties.

Condensed Phase Behavior: Simulations can predict how molecules pack in a crystal lattice and can be used to study polymorphic transformations. ucsb.edu They can also reveal the structure and dynamics of the compound when dissolved in a solvent, including solvent-solute interactions and their effect on conformation.

Decomposition Pathways: Reactive MD simulations could model the thermal decomposition of this compound in the solid state, showing how intermolecular interactions and cooperative effects influence the reaction mechanism, potentially revealing pathways different from the gas-phase unimolecular decomposition. A recent study on ammonia borane/ammonium perchlorate (B79767) composites used reactive MD to confirm that intermolecular interactions suppressed decomposition, raising the onset temperature significantly. mdpi.com

Table 2: Potential Applications of MD Simulations for this compound

Area of Study Phenomena to Investigate Potential Insights
Crystal Packing Hydrogen and dihydrogen bond networks, crystal lattice structure. Prediction of crystal structure, density, and stability.
Solvation Solute-solvent interactions, conformational changes in solution. Understanding solubility and the influence of solvent on reactivity.
Thermal Stability Onset and mechanism of decomposition in the solid state. Identification of key steps and intermediates in condensed-phase reactions.
Proton Transfer Dynamics of proton exchange between the carboxylic acid and amine groups. Elucidation of zwitterionic equilibrium and its role in reactivity.

This table outlines potential research directions based on established MD simulation capabilities. ebsco.comresearchgate.netmdpi.com

Ab initio MD simulations on analogous systems, such as amino acids in liquid ammonia, have successfully tracked proton-transfer reactions and characterized the strength of solute-solvent interactions, demonstrating the power of these methods to uncover detailed chemical behavior in condensed phases. libretexts.org

Prediction of Reactivity and Stability Profiles Based on Electronic and Steric Factors

The reactivity and stability of this compound are governed by a combination of electronic and steric effects arising from its constituent functional groups. libretexts.orgresearchgate.net Computational chemistry provides powerful tools to predict these properties, offering guidance for synthesis and application by calculating molecular orbitals, charge distributions, and reaction energies. jstar-research.comnih.gov

Inductive Effects: The carboxyl group (-COOH) and the protonated amino group (-NH₃⁺) are strongly electron-withdrawing due to the high electronegativity of oxygen and the positive charge on nitrogen, respectively. researchgate.netmsu.edu This inductive withdrawal of electron density from the B-H bonds would decrease their hydridic character and nucleophilicity compared to unsubstituted ammonia borane. Conversely, the acidity of the carboxylic acid proton is increased by the presence of the adjacent electron-withdrawing -BH₂NH₃⁺ moiety. msu.edu

Resonance Effects: The carboxylate anion (-COO⁻) is highly stabilized by resonance, which delocalizes the negative charge over both oxygen atoms. msu.edu This resonance stabilization is a primary contributor to the acidity of carboxylic acids. msu.edu

Computational methods like DFT can quantify these effects by calculating properties such as charge distribution (e.g., Natural Population Analysis charges), pKa values, and bond dissociation energies. nih.govrsc.org For instance, theoretical calculations of ammonia affinity have been used as a unified method to evaluate the Lewis acidity of various organoboronic acid derivatives. rsc.org

Steric Effects: Steric hindrance refers to the destabilizing effect that arises when bulky groups are forced into close proximity, repelling each other due to the overlap of their electron clouds. youtube.com While the this compound molecule itself is relatively small, steric factors become important in its reactions with other molecules or in its packing in the solid state. For example, access of a nucleophile or electrophile to a reactive center can be sterically hindered by neighboring parts of the molecule. libretexts.org In the related case of trimethylamine-boranecarboxylic acid, the bulkier trimethylamine group influences the stability and reaction kinetics compared to the primary ammonia adduct. nih.gov Computational models can predict the energetic cost of steric clashes and identify the most sterically accessible pathways for reactions. libretexts.org

By combining the analysis of both electronic and steric factors, computational chemistry can generate a comprehensive reactivity and stability profile for this compound, predicting its most likely sites of reaction, its relative stability, and the influence of its environment. jstar-research.comscienceopen.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the chemical structure of ammonia-boranecarboxylic acid. By analyzing various atomic nuclei, researchers can piece together a detailed picture of the molecule's connectivity and the local chemical environment of each atom. core.ac.ukiza-online.orgnih.govlibretexts.org

A comprehensive understanding of this compound is achieved through the use of multi-nuclear NMR spectroscopy, which examines the ¹H, ¹¹B, ¹³C, and ¹⁵N nuclei. core.ac.uknih.gov Each nucleus provides a unique perspective on the molecular structure.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms within the molecule. researchgate.net Protons attached to nitrogen (in the ammonia (B1221849) group) and those on the carbon backbone can be distinguished. nih.govresearchgate.net The chemical shift of the carboxylic acid proton is typically found in the downfield region of the spectrum, often between 10 and 12 ppm, due to significant deshielding. libretexts.orgyoutube.com

¹¹B NMR: Boron-11 NMR is particularly informative for boron-containing compounds. sdsu.edursc.org The ¹¹B NMR spectrum of this compound would show a characteristic signal corresponding to the boron atom, with its chemical shift and coupling patterns providing insight into its coordination environment and bonding with the nitrogen atom of the ammonia group. researchgate.netorgsyn.org

¹³C NMR: Carbon-13 NMR spectroscopy identifies the carbon environments in the molecule. hmdb.cahmdb.ca The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears at a chemical shift between 170 and 185 ppm. libretexts.orgpressbooks.publibretexts.orgorganicchemistrydata.org The other carbon atoms in the molecule will have distinct signals based on their local electronic environment.

¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to lower natural abundance and sensitivity, can offer direct information about the nitrogen atom's chemical state. conicet.gov.ar This is valuable for confirming the B-N bond and understanding the electronic structure around the nitrogen nucleus. nih.govconicet.gov.ar

NucleusTypical Chemical Shift Range (ppm)Information Gained
¹H10-12 (Carboxylic Acid OH), Variable for other protonsIdentifies proton environments, including the acidic proton. libretexts.orgyoutube.com
¹¹BVariable, depends on coordinationCharacterizes the boron center and its bonding. researchgate.netsdsu.edu
¹³C170-185 (C=O), Variable for other carbonsDistinguishes carbon environments, especially the carbonyl carbon. libretexts.orglibretexts.org
¹⁵NVariableProvides direct insight into the nitrogen atom's chemical state. conicet.gov.ar

Solid-state NMR (ssNMR) is indispensable for characterizing this compound in its solid form, including both crystalline and amorphous states. iza-online.orgmst.eduweizmann.ac.il The technique of Magic Angle Spinning (MAS) is employed to average out anisotropic interactions that broaden NMR signals in solids, resulting in higher resolution spectra. iza-online.orgnih.gov Solid-state ¹¹B MAS-NMR studies are particularly useful for investigating the local structure and dynamics of boron-containing materials. nih.gov This method can differentiate between various solid phases and identify changes in the local environment of the nuclei upon phase transitions or chemical reactions. nih.govrsc.org

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions involving this compound. chemrxiv.org By acquiring spectra directly from the reaction mixture as it evolves, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. orgsyn.orgchemrxiv.org For instance, the progress of a reaction involving a borane (B79455) derivative can be monitored by observing the changes in the ¹¹B NMR spectrum. orgsyn.org This powerful analytical tool provides mechanistic insights that are often unattainable through conventional analysis of isolated products.

Solid-State Magic Angle Spinning (MAS) NMR for Crystalline and Amorphous Phases

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement of crystalline solids. springernature.com Both single-crystal and powder XRD are employed to study this compound. rsc.orgnih.govrsc.orgnist.gov

Single-crystal X-ray diffraction provides the most precise and unambiguous structural information for a crystalline compound. core.ac.ukcarleton.edu By diffracting X-rays from a single, well-ordered crystal of this compound, a detailed three-dimensional map of electron density can be generated. aps.org From this map, the precise positions of all atoms (excluding hydrogen, which is often difficult to locate) can be determined. rsc.org This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, defining the exact molecular geometry. crystallography.net Furthermore, it reveals the supramolecular architecture, including how individual molecules pack together in the crystal lattice and the nature of intermolecular interactions such as hydrogen bonding. researchgate.net

ParameterInformation ObtainedSignificance
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the basic repeating unit of the crystal. crystallography.netcrystallography.netFundamental property for identifying and characterizing the crystalline phase.
Space GroupThe symmetry elements present in the crystal structure. crystallography.netDescribes the intrinsic symmetry of the molecular packing.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell. rsc.orgAllows for the determination of the complete molecular structure.
Bond Lengths & AnglesThe distances between bonded atoms and the angles between bonds. carleton.eduDefines the molecular geometry and provides insight into bonding.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples or powders. rsc.orgresearchgate.net The diffraction pattern obtained from a powder sample consists of a series of peaks at different diffraction angles, which serves as a unique "fingerprint" for a specific crystalline phase. nih.govresearchgate.net PXRD is primarily used for phase identification by comparing the experimental diffraction pattern to databases of known materials. It is also used to assess sample purity, analyze phase transitions as a function of temperature or pressure, and determine the lattice parameters of the unit cell. nih.govresearchgate.net

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Analysis

Vibrational Spectroscopy for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary method for identifying functional groups and probing the nature of chemical bonds within a molecule. olemiss.edu These two methods are complementary, as a vibrational mode's activity depends on whether it causes a change in the molecule's dipole moment (IR active) or its polarizability (Raman active).

FT-IR spectroscopy is highly effective for identifying the key functional groups within this compound. The spectrum is expected to display a combination of characteristic absorptions from the carboxylic acid, the amine, and the borane moieties. biomaterial.com.bropenstax.org

The most prominent feature of a carboxylic acid in an IR spectrum is the O-H stretching vibration, which appears as an exceptionally broad absorption band spanning from approximately 3400 to 2400 cm⁻¹. biomaterial.com.bropenstax.org This broadening is a direct result of strong intermolecular hydrogen bonding between acid molecules. The carbonyl (C=O) stretch gives rise to a strong, sharp peak typically found between 1760 and 1700 cm⁻¹. openstax.orglibretexts.org Its exact position can be influenced by conjugation and hydrogen bonding. The N-H stretching vibrations from the ammonia group are expected in the 3500-3300 cm⁻¹ region, while B-H stretches typically appear between 2400 and 2250 cm⁻¹. uomustansiriyah.edu.iq

Expected Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3400 - 2400 (very broad)O-H stretchCarboxylic Acid (dimer) biomaterial.com.bropenstax.org
~3350 - 3250 (medium)N-H stretchAmine uomustansiriyah.edu.iq
~2960 - 2850 (medium)C-H stretch(if alkyl part present) uomustansiriyah.edu.iq
~2400 - 2250 (strong)B-H stretchBorane mdpi.com
~1760 - 1700 (strong)C=O stretchCarboxylic Acid openstax.orglibretexts.org
~1640 - 1550 (medium)N-H bendAmine uomustansiriyah.edu.iq
~1440 - 1395 (medium)O-H bendCarboxylic Acid biomaterial.com.br
~1320 - 1210 (strong)C-O stretchCarboxylic Acid openstax.org
~1150 - 1085 (medium)B-N stretchAmine-Borane Adduct mdpi.com

This table represents predicted values based on characteristic frequencies of the constituent functional groups.

Raman spectroscopy provides complementary information to FT-IR, often revealing symmetric vibrations that are weak or absent in the infrared spectrum. olemiss.edu It is particularly valuable for analyzing the skeletal vibrations of the molecule and for studying low-frequency lattice modes, making it an excellent tool for observing subtle structural changes and phase transitions. gre.ac.uk

In studies of related amine-boranes, Raman spectroscopy has been used to track the behavior of N-H and B-H stretching modes under varying pressure and temperature, with shifts in frequency indicating changes in the strength of intermolecular contacts and dihydrogen bonding. gre.ac.uk For this compound, the symmetric B-H stretching vibration, which may be weak in the IR spectrum, would be expected to produce a distinct Raman signal. umich.edu Likewise, the B-N stretching mode is a key diagnostic peak. Analysis of Raman spectra at different temperatures could reveal any polymorphic phase transitions, which would be evident by the appearance or disappearance of peaks, particularly in the low-frequency region corresponding to lattice vibrations. gre.ac.uk

Expected Raman Shift (cm⁻¹)Vibration TypeFunctional GroupReference
~3300 (medium)N-H symmetric stretchAmine gre.ac.uk
~2400 - 2300 (strong)B-H symmetric stretchBorane gre.ac.ukumich.edu
~1700 (weak)C=O stretchCarboxylic Acid umich.edu
~1150 - 1085 (medium)B-N stretchAmine-Borane Adduct olemiss.edu
< 200 (variable)Lattice ModesCrystal Lattice gre.ac.uk

This table represents predicted values based on characteristic frequencies of related compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., Adduct Formation in ESI-MS)

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. Soft ionization techniques, particularly Electrospray Ionization (ESI), are ideal as they impart minimal excess energy, thus preserving the intact molecule for detection. acdlabs.com

Due to the presence of both acidic (carboxylic acid) and basic (amine) functionalities, this compound can be analyzed in both positive and negative ESI modes. In positive mode, it is expected to form a protonated molecule [M+H]⁺. More commonly, adducts with cations present in the mobile phase or from glassware are observed, such as the sodium adduct [M+Na]⁺ or the ammonium (B1175870) adduct [M+NH₄]⁺. researchgate.netchromforum.org In negative ion mode, the deprotonated molecule [M-H]⁻ is the most likely species to be detected, owing to the acidity of the carboxylic proton. chromforum.org

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected parent ion. The resulting pattern is a fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur along predictable pathways based on its constituent functional groups. libretexts.org

Key expected fragmentation pathways include:

Loss of small neutral molecules: Decarboxylation (loss of CO₂, 44 Da) and loss of water (H₂O, 18 Da) are common for carboxylic acids.

Cleavage adjacent to functional groups: Alpha-cleavage next to the amine nitrogen is a characteristic fragmentation pathway for amines. libretexts.org

Loss of the carboxylic group: Cleavage can result in the loss of the entire -COOH group (45 Da). libretexts.org

Borane fragmentation: Boranes can undergo complex fragmentation, often involving the loss of hydrogen atoms or the entire BH₃ group. researchgate.net

IonDescriptionIonization Mode
[M+H]⁺Protonated moleculePositive ESI
[M+Na]⁺Sodium adductPositive ESI
[M+NH₄]⁺Ammonium adductPositive ESI
[M-H]⁻Deprotonated moleculeNegative ESI
[M-H₂O+H]⁺Fragment from loss of waterPositive ESI (MS/MS)
[M-CO₂+H]⁺Fragment from loss of carbon dioxidePositive ESI (MS/MS)
[M-COOH+H]⁺Fragment from loss of carboxyl groupPositive ESI (MS/MS)

M represents the molecular formula of this compound.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for synthesizing ammonia-boranecarboxylic acid and its derivatives is a critical area of ongoing research. Traditional methods often require harsh reaction conditions, limiting their widespread application.

Recent advancements focus on creating more environmentally friendly and atom-economical synthetic pathways. For example, researchers have explored the use of borane (B79455) complexes, such as ammonia-borane (NH₃·BH₃), as precursors. researchgate.net The non-classical acid-base neutralization reactions of ammonia-borane with acids like acetic acid are being investigated to understand the mechanisms and improve yields. researchgate.net

Furthermore, the direct amidation of carboxylic acids using borane-based catalysts is a promising sustainable approach. dur.ac.ukbeilstein-journals.org Boronic acid catalysts, particularly ortho-iodoarylboronic acids, have shown exceptional reactivity for direct amide bond formation at room temperature, offering a greener alternative to traditional methods that require high temperatures. ualberta.ca The development of catalysts that can operate under milder conditions and with a wider range of substrates is a key objective. dur.ac.uk

Future research will likely focus on:

Developing catalytic systems with higher turnover numbers and selectivity.

Utilizing renewable starting materials and solvents.

Exploring flow chemistry and other process intensification techniques to improve efficiency and scalability.

Investigating alternative energy sources like microwave irradiation to drive reactions. dur.ac.uk

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the reaction mechanisms involved in the synthesis and transformation of ammonia-boranecarboxylic acids is crucial for optimizing processes and designing new materials. Advanced spectroscopic techniques are indispensable tools for real-time monitoring of these reactions. numberanalytics.com

Techniques such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy provide valuable insights into the formation of intermediates and products. numberanalytics.com Real-time monitoring allows researchers to track reaction kinetics, identify transient species, and elucidate complex reaction pathways. numberanalytics.com For instance, IR spectroscopy can monitor the changes in functional groups, while NMR can provide detailed structural information about the molecules in solution. numberanalytics.com

Recent developments in process analytical technology (PAT) have enabled the integration of multiple spectroscopic techniques for comprehensive reaction analysis. nih.gov This approach, combined with chemometric methods like principal component analysis (PCA) and partial least squares (PLS) regression, allows for the extraction of meaningful information from complex spectral data. nih.gov

Future directions in this area include:

The application of more advanced techniques like two-dimensional correlation spectroscopy to unravel complex reaction networks. nih.gov

The use of in-situ probes to monitor reactions under process-relevant conditions.

The development of hyphenated techniques, such as coupling chromatography with spectroscopy, for enhanced separation and identification of reaction components.

Rational Design of Amine-Boranecarboxylic Acid Derivatives for Targeted Research Applications

The ability to tailor the properties of amine-boranecarboxylic acids by modifying their molecular structure opens up a vast design space for targeted applications. The rational design of derivatives with specific electronic, steric, and reactive properties is a key focus of current research. nih.gov

By introducing different functional groups onto the amine or carboxylic acid moiety, researchers can fine-tune the compound's characteristics. For example, in the context of carbon capture, the basicity of the amine can be adjusted to optimize CO₂ binding and release. nih.gov Similarly, for applications in catalysis, the ligand environment around the boron center can be modified to enhance catalytic activity and selectivity.

The design process is often guided by computational modeling and a deep understanding of structure-property relationships. nih.gov For instance, researchers have designed and synthesized α-hydroxycarboxylic acid derivatives as potential herbicides, inspired by natural product inhibitors. nih.gov This highlights the power of a substrate-based design approach.

Key areas for future research in rational design include:

The synthesis of a broader library of derivatives with diverse functional groups.

A deeper understanding of how subtle structural changes impact macroscopic properties.

The development of high-throughput screening methods to accelerate the discovery of promising candidates for specific applications.

Integration of Computational and Experimental Approaches for Predictive Materials Design

The synergy between computational modeling and experimental validation is accelerating the discovery and design of new materials. rsc.orgresearchgate.net In the field of ammonia-boranecarboxylic acids, this integrated approach is proving to be invaluable.

Quantum mechanics (QM) methods, such as density functional theory (DFT), are widely used to predict the electronic structure, stability, and reactivity of these compounds. rsc.orgacs.org These calculations can provide insights that are difficult to obtain through experiments alone. For example, computational studies can help to identify promising synthetic targets and to understand the mechanism of their formation. acs.org

Machine learning (ML) is also emerging as a powerful tool for materials design. rsc.orgmdpi.com By training ML models on large datasets of experimental and computational data, it is possible to predict the properties of new materials with high accuracy. rsc.org This can significantly reduce the time and cost of materials discovery.

The integration of these approaches is creating a virtuous cycle of prediction, synthesis, and characterization. iastate.edu Computational predictions guide experimental efforts, while experimental results provide feedback to refine and improve the computational models.

Future opportunities in this area include:

The development of more accurate and efficient computational methods.

The creation of large, curated databases of materials properties to train ML models.

The application of these integrated approaches to tackle more complex design challenges, such as the development of materials with multiple desired properties.

Exploration of Interdisciplinary Research Opportunities in Energy and Catalysis

The unique chemical properties of this compound and its derivatives make them promising candidates for applications in the fields of energy and catalysis. enscm.fru-tokyo.ac.jp Their ability to store and release hydrogen, for example, has garnered significant interest for hydrogen storage applications. mdpi.com

In catalysis, these compounds can act as ligands for transition metal catalysts or even as metal-free catalysts themselves. bioengineer.orginnovations-report.com The presence of both Lewis acidic (boron) and Lewis basic (nitrogen) sites within the same molecule gives rise to unique reactivity.

The exploration of these applications requires an interdisciplinary approach, bringing together expertise from chemistry, materials science, and engineering. xianbiaofugroup.com For example, the development of a practical hydrogen storage system based on these materials will require not only the synthesis of new compounds but also the design of efficient reactors and systems for hydrogen release and uptake.

Recent research has focused on developing novel catalysts for sustainable ammonia (B1221849) synthesis, a cornerstone of the chemical industry. frontiersin.orgmdpi.comammoniaenergy.orgenergy.gov This includes the development of transition metal-free catalysts that can operate under milder conditions, reducing the energy intensity and environmental impact of the process. bioengineer.orginnovations-report.com

Future research in this area will likely involve:

A systematic investigation of the relationship between the structure of these compounds and their performance in energy and catalysis applications.

The development of new catalytic systems for a wider range of chemical transformations.

The integration of these materials into practical devices and systems for energy storage and conversion.

Addressing Challenges in the Fundamental Understanding of Borane-Nitrogen-Carbon Chemistry

Despite significant progress, a number of fundamental challenges remain in our understanding of borane-nitrogen-carbon chemistry. The nature of the bonding in these compounds, particularly the B-N and B-C bonds, is complex and can exhibit a range of characteristics from dative to covalent. nih.govpearson.com

Recent breakthroughs, such as the synthesis of a molecule with a boron-carbon triple bond, are pushing the boundaries of our understanding of chemical bonding. uni-wuerzburg.de These discoveries challenge long-held assumptions and open up new avenues for research.

A deeper understanding of the fundamental chemistry of these compounds is essential for their rational design and application. For example, understanding the factors that control the stability and reactivity of the B-N bond is crucial for developing materials for hydrogen storage.

Key challenges that need to be addressed include:

The development of a more comprehensive theoretical framework to describe the bonding in these compounds.

A more detailed understanding of the mechanisms of their formation and decomposition.

The exploration of the full range of possible bonding arrangements between boron, nitrogen, and carbon.

Addressing these fundamental questions will not only advance our knowledge of chemistry but also pave the way for the development of new materials with unprecedented properties and functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ammonia-boranecarboxylic acid, and how do reaction conditions influence yield?

  • Methodology : A Matteson homologation sequence followed by Pinnick oxidation is commonly employed. For example, boronic esters can be synthesized via iterative Matteson reactions using chiral auxiliaries (e.g., (S,S)-DICHED), followed by oxidation to the carboxylic acid. Reaction temperature and solvent polarity critically impact stereoselectivity and yield. Optimize anhydrous conditions to prevent hydrolysis of intermediates .
  • Data Consideration : Monitor reaction progress via 11B^{11}\text{B} NMR to track boron intermediates and confirm final product purity using HPLC-MS .

Q. How can this compound be characterized to confirm structural integrity?

  • Methodology : Use MALDI-MS after derivatization with diols (e.g., 2,3-butanedione) to stabilize the boronic acid and prevent boroxine formation. Compare experimental mass spectra with computational simulations (e.g., RDKit-generated isotopic patterns). Supplement with 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve stereochemistry .
  • Data Contradictions : If unexpected peaks arise in MS, verify derivatization efficiency or consider alternative matrices (e.g., α-cyano-4-hydroxycinnamic acid) to suppress fragmentation .

Q. What factors govern the stability of this compound in physiological buffers?

  • Methodology : Assess pH-dependent stability via UV-Vis spectroscopy by monitoring absorbance changes at 260 nm (indicative of boroxine formation). Use buffers like phosphate (pH 7.4) with chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation. The compound’s pKa (~7.8) should align with the target physiological pH to ensure solubility and reactivity .

Advanced Research Questions

Q. How can computational models guide the design of this compound derivatives for targeted applications?

  • Methodology : Perform principal component analysis (PCA) on a virtual library of boronic acids using QSAR descriptors (e.g., electronegativity, resonance effects). Apply k-means clustering to identify structurally diverse candidates. Validate predictions with synthesis and in vitro assays (e.g., enzyme inhibition kinetics) .
  • Case Study : In silico screening of 5,136 boronic acids revealed clusters with optimal steric and electronic properties for glucose-sensing applications, reducing experimental trial-and-error .

Q. How should researchers resolve contradictions in experimental data, such as unexpected reactivity or stability profiles?

  • Methodology :

Verify Synthesis : Re-examine intermediates via 11B^{11}\text{B} NMR to confirm absence of side products (e.g., trimeric boroxines) .

Control Experiments : Test reactivity under inert atmospheres to rule out oxidative degradation.

Cross-Validation : Compare results with alternative techniques (e.g., FT-IR for bond vibration analysis vs. X-ray crystallography for structural confirmation) .

Q. What strategies enable the study of this compound’s interactions with biomolecules (e.g., proteins)?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry by titrating the compound into a protein solution.
  • Docking Simulations : Use AutoDock Vina to predict binding sites, guided by the compound’s electronegativity and hydrogen-bonding capacity.
  • Competitive Assays : Employ fluorescent probes (e.g., ANS) to detect displacement from hydrophobic pockets, correlating with binding efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.